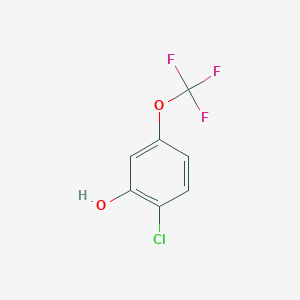

2-Chloro-5-(trifluoromethoxy)phenol

説明

2-Chloro-5-(trifluoromethoxy)phenol is an organic compound that belongs to the class of halogenated phenols. It is characterized by the presence of a chlorine atom at the second position and a trifluoromethoxy group at the fifth position on the phenol ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethoxy)phenol typically involves the halogenation of phenol derivatives. One common method is the reaction of 2-chlorophenol with trifluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often used to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound.

化学反応の分析

Types of Reactions

2-Chloro-5-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.

Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide or ethanol, at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.

Oxidation Reactions: Quinones and other oxidized phenolic compounds.

Reduction Reactions: Hydroxy derivatives of the original compound.

科学的研究の応用

Agricultural Applications

Pesticide Formulation

- Herbicides and Fungicides : 2-Chloro-5-(trifluoromethoxy)phenol is primarily utilized in the development of herbicides and fungicides. Its efficacy in controlling agricultural pests while minimizing environmental impact makes it a valuable asset in crop protection strategies .

Case Study: Selective Herbicidal Activity

- In a study assessing the herbicidal properties of various compounds, this compound demonstrated selective activity against specific weed species while showing minimal damage to crop plants. The results were quantified on a scale from 0 (no effect) to 10 (complete kill), highlighting its potential for targeted pest management .

Pharmaceutical Applications

Intermediate in Drug Synthesis

- The compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its structural properties facilitate the development of drugs targeting various health conditions, including dermatological diseases and cancer treatments .

Case Study: Inhibitors for Lymphangiogenesis

- Research has shown that derivatives of this compound can be used to develop inhibitors that prevent lymphangiogenesis, thereby reducing the metastasis of solid tumors. This application underscores its significance in therapeutic formulations .

Material Science Applications

Advanced Material Formulation

- In material science, this compound is incorporated into advanced materials to enhance properties such as thermal stability and chemical resistance. Its use in coatings and plastics is particularly notable for improving durability and performance under challenging conditions .

Analytical Chemistry Applications

Reagent in Analytical Techniques

- The compound is employed as a reagent in various analytical methods, aiding in the detection and quantification of other compounds within complex mixtures. Its chemical properties allow for effective separation and analysis in laboratory settings .

Research and Development Applications

Tool for Organic Chemistry Studies

- This compound plays a crucial role in academic and industrial research, facilitating studies in organic chemistry and the development of new chemical processes. Its diverse applications make it a valuable tool for researchers exploring novel chemical reactions .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Agricultural | Herbicides, fungicides | Effective pest control with low environmental impact |

| Pharmaceuticals | Drug synthesis intermediates | Targeted therapeutic effects |

| Material Science | Coatings, plastics | Enhanced thermal stability and chemical resistance |

| Analytical Chemistry | Reagent for detection | Improved analysis of complex mixtures |

| Research & Development | Organic chemistry studies | Facilitates innovative chemical processes |

作用機序

The mechanism of action of 2-Chloro-5-(trifluoromethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can modulate the activity of target proteins and pathways.

類似化合物との比較

Similar Compounds

2-Chloro-5-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

2-Bromo-5-(trifluoromethoxy)phenol: Similar structure but with a bromine atom instead of chlorine.

2-Chloro-4-(trifluoromethoxy)phenol: Similar structure but with the trifluoromethoxy group at the fourth position.

Uniqueness

2-Chloro-5-(trifluoromethoxy)phenol is unique due to the specific positioning of the chlorine and trifluoromethoxy groups, which confer distinct chemical and physical properties

生物活性

2-Chloro-5-(trifluoromethoxy)phenol, an organic compound with the CAS number 139625-85-7, belongs to the class of halogenated phenols. Its unique structure, characterized by a chlorine atom at the second position and a trifluoromethoxy group at the fifth position on the phenolic ring, contributes to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The presence of the trifluoromethoxy group enhances the lipophilicity of this compound, facilitating its penetration through biological membranes. This property is crucial for its interaction with various molecular targets, including enzymes and receptors, potentially modulating their activities .

- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Its structure allows it to disrupt bacterial cell membranes or inhibit essential bacterial functions .

Biological Activities

Research has indicated that this compound exhibits several biological activities, particularly in antimicrobial and antifungal domains:

Antimicrobial Activity

A study demonstrated that derivatives similar to this compound showed significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/ml) | Reference |

|---|---|---|

| Escherichia coli | 10 | |

| Staphylococcus aureus | 5 | |

| Pseudomonas aeruginosa | 15 |

Antifungal Activity

The compound has also been tested for antifungal properties. In vitro studies indicated that it effectively inhibited fungal growth in various species, showcasing its potential as a therapeutic agent against fungal infections .

Case Studies and Research Findings

- In Vitro Studies : Research utilizing disc diffusion methods revealed that this compound produced significant inhibition zones against both gram-positive and gram-negative bacteria. The compound was tested at a concentration of 1 mg/ml, with results indicating strong antibacterial efficacy compared to controls .

- Molecular Docking Studies : Computational studies have suggested that the structural modifications in halogenated phenols, including this compound, influence their binding affinity to target proteins. These studies provide insights into how structural variations can enhance or diminish biological activity .

- Comparative Analysis : In comparison with other halogenated phenols, such as 2-Chloro-5-fluorophenol, the trifluoromethoxy derivative exhibited superior antimicrobial properties. This suggests that the trifluoromethoxy group plays a critical role in enhancing biological activity .

特性

IUPAC Name |

2-chloro-5-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O2/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKASVHZCKSRNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464382 | |

| Record name | 2-chloro-5-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139625-85-7 | |

| Record name | 2-chloro-5-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。